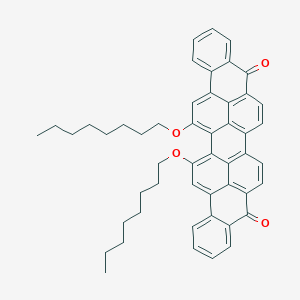

Violanthrone-79

Beschreibung

Eigenschaften

IUPAC Name |

30,34-dioctoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H48O4/c1-3-5-7-9-11-17-27-53-41-29-39-31-19-13-15-21-35(31)49(51)37-25-23-33-34-24-26-38-44-40(32-20-14-16-22-36(32)50(38)52)30-42(54-28-18-12-10-8-6-4-2)48(46(34)44)47(41)45(33)43(37)39/h13-16,19-26,29-30H,3-12,17-18,27-28H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPQZABTDLOYAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584562 | |

| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

712.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85652-50-2 | |

| Record name | 16,17-Bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Violanthrone-79 from 16,17-dihydroxyanthraquinone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Violanthrone-79, a significant n-channel organic semiconductor, from its precursor, 16,17-dihydroxyanthraquinone. This document outlines the core chemical properties, a detailed experimental protocol for its synthesis, and the logical workflow involved in its production and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis.

Compound Characterization

This compound, with the chemical name 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a derivative of violanthrone. Its planar molecular structure and extensive π-conjugated system contribute to strong π-π stacking interactions, which are crucial for its application in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. The starting material for the synthesis detailed herein is 16,17-dihydroxyanthraquinone, also known as 16,17-dihydroxyviolanthrone.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 16,17-Dihydroxyanthraquinone | C₃₄H₁₆O₄ | 488.49 | 128-59-6 |

| This compound | C₅₀H₄₈O₄ | 712.93[1] | 85652-50-2 |

Spectroscopic Data

Table 2: Spectroscopic Data for 16,17-Dihydroxyanthraquinone

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H NMR | Data for the direct compound is not readily available, but studies on its soluble derivatives have been conducted.[2] |

| ¹³C NMR | Not available. |

| FTIR | Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) groups are expected. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 488.10. |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Peaks/Signals |

| ¹H NMR | Not available. |

| ¹³C NMR | Not available. |

| FTIR | Vibrational modes in the 1550–1700 cm⁻¹ region are attributed to carbonyl stretching and in-plane ring breathing.[3] |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 712.36. |

Synthesis of this compound

The synthesis of this compound from 16,17-dihydroxyanthraquinone is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups on the anthraquinone (B42736) core, followed by a nucleophilic substitution reaction with an alkyl halide (1-bromooctane) to form the corresponding ether linkages.

Reaction Pathway

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

16,17-dihydroxyanthraquinone violet (1.21 g, 2.48 mmol)

-

N-methylpyrrolidone (NMP) (50 mL)

-

Anhydrous K₂CO₃ (1.00 g, 7.2 mmol)

-

1-bromooctane (0.98 g, 5.08 mmol)

-

18-crown-6 (catalytic amount)

-

Water

Procedure:

-

Reaction Setup: A 100 mL round-bottomed flask is charged with 1.21 g of 16,17-dihydroxyanthraquinone violet and 50 mL of N-methylpyrrolidone (NMP).

-

Dispersion: The mixture is heated to 100 °C and maintained for 10 minutes to ensure the substrate is well dispersed.

-

Addition of Reagents: To the reaction mixture, 1.00 g of anhydrous K₂CO₃, 0.98 g of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.

-

Reaction: The reaction is maintained at 100 °C with continuous stirring for 8 hours.

-

Work-up: The reaction mixture is cooled and then slowly poured into 100 mL of water. The mixture is stirred thoroughly.

-

Isolation of Crude Product: The resulting solid is collected by filtration and dried to obtain the crude product. The reported yield of the crude product is 1.26 g (72%).

-

Purification:

-

The crude product is dissolved in dichloromethane and filtered to remove any insoluble material.

-

The dichloromethane is removed using a rotary evaporator to yield a solid product.

-

Further purification is achieved by silica (B1680970) gel column chromatography using a solvent mixture of dichloromethane and methanol (20:1 volume ratio) as the eluent.

-

Experimental and Analytical Workflow

The overall workflow from synthesis to characterization of this compound is depicted below.

Conclusion

This guide provides a comprehensive overview of the synthesis of this compound from 16,17-dihydroxyanthraquinone. The Williamson ether synthesis offers a straightforward and relatively high-yield route to this valuable organic semiconductor. The detailed protocol and workflow are intended to serve as a valuable resource for researchers in the fields of materials science and drug development, facilitating further investigation and application of this promising compound. Further research to fully characterize the spectroscopic properties of both the starting material and the final product is encouraged to build upon the foundational data presented here.

References

Spectroscopic Properties of Violanthrone-79 Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79 is a synthetic polycyclic aromatic hydrocarbon dye with significant potential in various scientific and technological fields, including organic electronics and materials science.[1] Its extended π-system gives rise to distinct spectroscopic properties that are crucial for its application and characterization. This technical guide provides a comprehensive overview of the spectroscopic properties of the this compound monomer in solution, focusing on its absorption and emission characteristics. The aggregation behavior of this compound, which leads to significant spectral changes, is also discussed to provide context for the monomeric properties.

Spectroscopic Data Summary

The spectroscopic properties of the this compound monomer are summarized in the tables below. These properties are primarily reported for solutions in non-polar or moderately polar solvents where the monomeric form is favored at low concentrations.

| Parameter | Value | Solvent | Notes |

| Absorption Maximum (λmax) | ~652 nm | Chloroform (B151607) | The main absorption peak in the visible region.[2] this compound exhibits multiple absorption bands across the UV-Vis spectrum.[3] |

| Molar Extinction Coefficient (ε) | Not explicitly reported | - | While absorption spectra are available, specific molar absorptivity values for the monomer have not been published. The non-linear relationship between absorbance and concentration at higher concentrations suggests a significant change in molar absorptivity upon aggregation.[2] |

| Fluorescence Emission Maximum (λem) | ~674 nm (1.84 eV) | Toluene | This value is derived from the stimulated emission feature observed in transient absorption spectra of a dilute solution.[1] |

| Fluorescence Quantum Yield (ΦF) | Likely low (<0.01) | - | A specific value for the this compound monomer has not been reported. However, studies on similar violanthrone (B7798473) derivatives suggest that the quantum yield is low. For instance, the parent violanthrone has a quantum yield of 0.01, and a derivative with C8H17O- side chains (structurally similar to this compound) has an even lower quantum yield.[3][4] In contrast, a derivative with long-chain ester groups exhibits a higher quantum yield of 0.2.[3][4] This indicates that the nature of the side chains significantly influences the fluorescence efficiency. |

| Fluorescence Lifetime (τF) | 4.97 (± 0.17) ns | Toluene | Determined from the decay of the transient absorption signal in a dilute solution.[1] |

Aggregation Behavior and its Spectroscopic Consequences

This compound has a strong tendency to self-associate and form aggregates in solution, a phenomenon driven by π-π stacking interactions between the aromatic cores.[3] This aggregation has a profound effect on the spectroscopic properties of the molecule.

Upon increasing the concentration of this compound in chloroform, a blue shift in the main absorption band is observed, with a new peak appearing around 620 nm.[2] This blue shift is indicative of the formation of H-type aggregates, where the transition dipole moments of the monomers are arranged in a parallel, face-to-face fashion.[2][3] The critical aggregation concentration in chloroform has been estimated to be around 0.5-0.6 mM.[3] At concentrations below this threshold, the monomeric species is expected to be predominant.

Experimental Protocols

The following sections outline the general methodologies for measuring the key spectroscopic properties of this compound monomer.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima and study the aggregation behavior of this compound.

Methodology:

-

Sample Preparation: Prepare a series of solutions of this compound in a suitable solvent (e.g., chloroform or toluene) with concentrations ranging from the micromolar (to isolate the monomer) to the millimolar (to observe aggregation) range.[3]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Measurement:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for the monomeric species from the spectra of the most dilute solutions.

-

Plot absorbance at a specific wavelength versus concentration to check for linearity (Beer-Lambert law). Deviations from linearity can indicate aggregation.

-

Analyze the changes in the spectral shape and the position of the absorption maxima as a function of concentration to characterize the aggregation process (e.g., blue shift for H-aggregates).[2][3]

-

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maximum, quantum yield, and lifetime of the this compound monomer.

Methodology for Steady-State Fluorescence (Emission Spectrum and Quantum Yield):

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., toluene) with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement of Emission Spectrum:

-

Excite the sample at a wavelength where it absorbs strongly (e.g., near its absorption maximum).

-

Scan the emission monochromator to record the fluorescence spectrum.

-

-

Measurement of Fluorescence Quantum Yield (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield and emission in a similar spectral region.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample / n_standard)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Methodology for Time-Resolved Fluorescence (Fluorescence Lifetime):

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system or a transient absorption spectrometer is commonly used.[1]

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser) at a suitable wavelength.

-

The decay of the fluorescence intensity over time is recorded.

-

-

Data Analysis:

-

The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function. For a single species in solution, a mono-exponential decay is expected.[1]

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of this compound monomer.

Logical Relationship of Spectroscopic Properties

Caption: Jablonski diagram illustrating the key spectroscopic transitions for this compound.

References

Violanthrone-79 molecular formula and molecular weight

An In-depth Technical Guide on the Core Properties, Synthesis, and Characterization of Violanthrone-79 for Applications in Organic Electronics.

This technical guide provides a comprehensive overview of this compound, an n-channel organic semiconductor. The document details its fundamental molecular properties, provides a detailed synthesis protocol, and outlines key experimental procedures for its characterization and application in organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development.

Core Molecular Data

This compound, with the IUPAC name 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, is a polycyclic aromatic hydrocarbon that has garnered interest for its semiconducting properties.[1] Its core molecular and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C50H48O4 |

| Molecular Weight | 712.91 g/mol [1] |

| CAS Number | 85652-50-2 |

| Appearance | Amber to dark purple to black powder/crystals[1] |

| Melting Point | 193-196 °C[1] |

| Solubility | Soluble in chloroform[1] |

| Maximum Absorption (λmax) | 651 nm (in CHCl3)[1] |

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound involves the Williamson ether synthesis, starting from 16,17-dihydroxyanthraquinone violet and 1-bromooctane.[1]

Materials:

-

16,17-dihydroxyanthraquinone violet (2.48 mmol, 1.21 g)

-

N-methylpyrrolidone (NMP) (50 mL)

-

Anhydrous K2CO3 (7.2 mmol, 1.00 g)

-

1-bromooctane (5.08 mmol, 0.98 g)

-

18-crown-6 (catalytic amount)

-

Water

Procedure:

-

In a 100 mL round-bottomed flask, disperse 1.21 g of 16,17-dihydroxyanthraquinone violet in 50 mL of NMP.

-

Heat the mixture to 100 °C and maintain for 10 minutes to ensure thorough dispersion.

-

To the reaction mixture, add 1.00 g of anhydrous K2CO3, 0.98 g of 1-bromooctane, and a catalytic amount of 18-crown-6.

-

Maintain the reaction at 100 °C with continuous stirring for 8 hours.

-

After the reaction is complete, cool the mixture and slowly pour it into 100 mL of water.

-

Stir the mixture thoroughly and collect the resulting solid by filtration.

-

Dry the collected solid to obtain the crude product.

-

Dissolve the crude product in dichloromethane and filter to remove any insoluble materials.

-

Remove the dichloromethane by rotary evaporation to yield the solid product.

-

The product can be further purified by silica (B1680970) gel column chromatography using a 20:1 mixture of dichloromethane and methanol as the eluent.

-

A yield of approximately 1.26 g (72%) can be expected.[1]

Characterization Protocols

UV-Vis spectroscopy is employed to determine the absorption properties of this compound in solution.

Materials:

-

This compound

-

Chloroform (B151607) (spectroscopic grade)

-

Spectrophotometer

-

Quartz cuvettes (1 mm path length)

Procedure:

-

Prepare solutions of this compound in chloroform at various concentrations (e.g., 0.1 mM and 1.5 mM).[2]

-

Use a spectrophotometer to measure the absorbance spectra of the solutions at room temperature.[2]

-

Place the sample solutions in 1 mm path length liquid cells for measurement.[2]

-

Record the spectra over a range of approximately 350 nm to 850 nm.[2]

-

Perform a baseline correction on the obtained spectra.[2]

Cyclic voltammetry is utilized to study the redox properties of this compound and to estimate its frontier molecular orbital energies.[3] The following is a general procedure that can be adapted for this purpose.

Apparatus:

-

Potentiostat

-

Three-electrode cell:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in an appropriate solvent like dichloromethane)

-

This compound solution in the electrolyte

Procedure:

-

Prepare a solution of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the electrodes immersed in the sample solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

-

Connect the electrodes to the potentiostat.

-

Set the potential window to scan over the expected redox events for this compound.

-

Initiate the potential sweep at a defined scan rate (e.g., 50 mV/s).

-

Record the resulting voltammogram, which plots current versus potential.

-

Multiple cycles can be run to check for stability.

Thermogravimetric analysis can be used to assess the thermal stability of this compound. The following is a general procedure.

Apparatus:

-

Thermogravimetric analyzer

Procedure:

-

Place a small, accurately weighed sample of this compound into the TGA sample pan.

-

Place the sample pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the temperature at which the material begins to decompose.

Application in Organic Field-Effect Transistors (OFETs)

This compound's properties as an n-channel organic semiconductor make it a candidate for use in OFETs.[1] The fabrication and characterization of an OFET with this compound as the active layer would typically follow these steps.

OFET Fabrication (Bottom-Gate, Top-Contact Configuration)

Materials:

-

Substrate (e.g., heavily doped Si wafer with a SiO2 dielectric layer)

-

This compound

-

Solvent for this compound (e.g., chloroform)

-

Source and drain electrode material (e.g., gold)

-

Spin coater

-

Thermal evaporator

Procedure:

-

Clean the Si/SiO2 substrate thoroughly.

-

Prepare a solution of this compound in a suitable solvent.

-

Deposit a thin film of this compound onto the SiO2 surface, for example, by spin coating.

-

Anneal the film to improve crystallinity and morphology.

-

Deposit the source and drain electrodes (e.g., gold) on top of the this compound film through a shadow mask using thermal evaporation. The doped Si substrate acts as the gate electrode.

OFET Characterization

Apparatus:

-

Semiconductor parameter analyzer

-

Probe station

Procedure:

-

Place the fabricated OFET device on the probe station.

-

Make electrical contact with the source, drain, and gate electrodes using the probes.

-

Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).

-

Measure the transfer characteristics by sweeping the gate-source voltage (Vgs) at a constant, high drain-source voltage (Vds).

-

From these characteristics, key device parameters such as field-effect mobility, on/off ratio, and threshold voltage can be extracted.

Visualized Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound and its subsequent application in an OFET.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Workflow for the fabrication and characterization of a this compound based OFET.

References

- 1. This compound | 85652-50-2 [chemicalbook.com]

- 2. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. researchgate.net [researchgate.net]

The Genesis of a Dye: An In-depth Technical Guide to the Discovery and History of Violanthrone Compounds

For Researchers, Scientists, and Drug Development Professionals

Violanthrone (B7798473) and its derivatives represent a significant class of polycyclic aromatic hydrocarbons that have garnered substantial interest since their initial discovery, primarily as vat dyes. Their unique photophysical and electronic properties have propelled them into modern research for applications in organic electronics. This technical guide provides a comprehensive overview of the discovery, history, and fundamental experimental protocols associated with violanthrone compounds, tailored for a scientific audience.

Discovery and Historical Context

Violanthrone, also known as dibenzanthrone, is an organic compound that has historically been used as a vat dye and a precursor for other dyes.[1] The genesis of violanthrone is intrinsically linked to the chemistry of benzanthrone (B145504). When benzanthrones are fused with a caustic alkali under the right conditions, they undergo a dimerization to produce violanthrones.[2][3] This fundamental transformation has been a cornerstone of the dye industry for producing powerful vat dyes.[2][4]

The early 20th century saw a surge in research focused on these compounds, as evidenced by patents from that era. This work was largely aimed at creating new vat dyes with desirable properties.[3] Much of this early research was dedicated to understanding the reactive positions on the violanthrone nucleus to create a variety of derivatives.[2] While the chemical structure was not definitively known at the time, it was generally believed that specific positions on the molecule were more reactive than others, paving the way for the synthesis of a wide array of substituted violanthrones.[2]

In more recent times, the focus has shifted towards the semiconducting properties of violanthrone and its derivatives.[5] The intrinsic semiconducting nature of violanthrone was first measured in 1950 by Akamatu and Inokuchi, who determined its electrical conductivity.[5][6] The large, planar π-conjugated system of violanthrone suggests that it may possess charge transport, optical, and electrochemical properties similar to other well-studied organic semiconductors like perylene (B46583) diimides (PDIs).[5] This has led to renewed interest in synthesizing novel violanthrone derivatives for potential applications in near-infrared (NIR) optoelectronics.[5][6]

Physicochemical Properties of Violanthrone

The following table summarizes key quantitative data for the parent violanthrone compound.

| Property | Value | Source |

| Molecular Formula | C34H16O2 | [1][7][8] |

| Molar Mass | 456.49 g/mol | [1][8] |

| Appearance | Bluish-black to black powder | [7][8] |

| Melting Point | 338-339 °C | [7][8] |

| Boiling Point | 522.64 °C (estimate) | [7][8] |

| Density | 1.53 g/cm³ | [1] |

| Solubility | Slightly soluble in tetrahydronaphthalene, xylene, pyridine, acetone, chloroform, and toluene; insoluble in ethanol. | [8] |

Properties of Violanthrone Derivatives

The modification of the violanthrone core has been a key area of research to tune its properties for various applications. The table below presents data for a selection of violanthrone derivatives.

| Derivative | Property | Value | Source |

| VIOLANTHRONE-79 | CAS Number | 85652-50-2 | [9] |

| Molecular Formula | C50H48O4 | [9] | |

| Molecular Weight | 712.91 g/mol | [9] | |

| Melting Point | 193-196 °C | [9] | |

| λmax | 651 nm (in CHCl3) | [9] | |

| Dicyanomethylene Derivative (3b) | λmax | 701 nm | [5][6] |

| Molar Extinction Coefficient (ε) | 4.69 × 10⁴ L mol⁻¹ cm⁻¹ | [5][6] | |

| Reduction Potential | -0.56 V vs NHE | [5][6] | |

| Various Derivatives | HOMO-LUMO Gap | 1.46–1.47 eV | [5][6] |

Experimental Protocols

General Synthesis of Violanthrone from Benzanthrone

The historical and industrial synthesis of violanthrone involves the alkali fusion of benzanthrone. This process is a key step in producing the violanthrone core structure.

Reaction Scheme:

Caption: General synthesis pathway of violanthrone from benzanthrone.

Methodology:

-

Benzanthrone is used as the starting material.

-

It is subjected to alkali fusion, typically with potassium hydroxide (B78521) and sodium acetate (B1210297) in a high-boiling solvent like refined naphthalene.

-

The high temperature facilitates the dimerization of two benzanthrone molecules to form violanthrone.

-

After the reaction, the solvent is recovered, and the resulting violanthrone is purified.

Synthesis of 16,17-bis(octyloxy)anthraceno[9,1,2-cde]benzo[rst]pentafene-5,10-dione (this compound)

This protocol details the synthesis of a soluble violanthrone derivative, which is often necessary for applications in organic electronics.[9]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol: [9]

-

Dispersion: 1.21 g (2.48 mmol) of 16,17-dihydroxyanthraquinone violet is placed in a 100 mL round-bottomed flask with 50 mL of N-methylpyrrolidone (NMP). The mixture is heated to 100°C and maintained for 10 minutes to ensure good dispersion.

-

Addition of Reagents: To the dispersed mixture, 1.00 g (7.2 mmol) of anhydrous K₂CO₃, 0.98 g (5.08 mmol) of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.

-

Reaction: The reaction is maintained at 100°C with continuous stirring for 8 hours.

-

Workup: The reaction mixture is then slowly poured into 100 mL of water, stirred thoroughly, and filtered. The collected solid is the crude product.

-

Purification:

-

The crude product is dissolved in dichloromethane and filtered to remove any insoluble materials.

-

The dichloromethane is removed using a rotary evaporator to yield the solid product.

-

Further purification is achieved through silica gel column chromatography using a 20:1 mixture of dichloromethane and methanol (B129727) as the eluent.

-

Conclusion

From their origins as robust vat dyes to their current exploration as promising materials for organic electronics, violanthrone compounds have a rich history. The ability to chemically modify the violanthrone core allows for the fine-tuning of its electronic and optical properties, making it a versatile platform for the development of new functional materials. The protocols and data presented herein provide a foundational understanding for researchers and scientists working with this intriguing class of molecules.

References

- 1. Violanthrone - Wikipedia [en.wikipedia.org]

- 2. US2058606A - Compounds of the violanthrone series and a process of making the same - Google Patents [patents.google.com]

- 3. US2051121A - Compounds of the violanthrone series and process for their production - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 6. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Violanthrone|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 85652-50-2 [chemicalbook.com]

Violanthrone-79 (CAS 85652-50-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79, with the CAS number 85652-50-2, is a synthetic, anthraquinone-derived dye that has garnered significant interest in the field of organic electronics.[1] Its robust fluorescence and semiconducting properties make it a valuable compound for research and development in areas such as organic field-effect transistors (OFETs) and photovoltaics.[1] Chemically, it is known as 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione.[1][2] The planar structure of this compound facilitates strong π-π stacking interactions, which are crucial for its high charge carrier mobility and thermal stability, enhancing its performance in optoelectronic devices.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications as a model compound in materials science.

Chemical and Physical Properties

This compound is characterized as a solid powder, with colors ranging from amber to dark purple or black.[3] It is soluble in chloroform.[4] For optimal stability, it should be stored in a dry, dark environment at 0-4 °C for short-term use and -20 °C for long-term storage.[1]

| Property | Value | Reference |

| CAS Number | 85652-50-2 | [1][2][5][6] |

| Molecular Formula | C50H48O4 | [1][2][6] |

| Molecular Weight | 712.93 g/mol | [1] |

| Exact Mass | 712.3553 | [1] |

| Elemental Analysis | C: 84.24%, H: 6.79%, O: 8.98% | [1] |

| Appearance | Solid powder (Amber to Dark purple to Black) | [3] |

| Purity | >95% (HPLC) | [1][3] |

| Solubility | Soluble in chloroform | [4] |

| Storage | Short term: 0 - 4 °C; Long term: -20 °C. Dry and dark. | [1] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of 16,17-bis(octyloxy)anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione (this compound) is outlined below.[5]

Materials:

-

16,17-dihydroxyanthraquinone violet (2.48 mmol, 1.21 g)

-

N-methylpyrrolidone (NMP) (50 mL)

-

Anhydrous K2CO3 (7.2 mmol, 1.00 g)

-

1-bromooctane (5.08 mmol, 0.98 g)

-

18-crown-6 (B118740) (catalytic amount)

-

Water

Procedure:

-

A 100 mL round-bottomed flask is charged with 1.21 g (2.48 mmol) of 16,17-dihydroxyanthraquinone violet and 50 mL of N-methylpyrrolidone (NMP).

-

The mixture is heated to 100 °C and maintained for 10 minutes to ensure the dispersion of the starting material.[5]

-

To the reaction mixture, 1.00 g (7.2 mmol) of anhydrous K2CO3, 0.98 g (5.08 mmol) of 1-bromooctane, and a catalytic amount of 18-crown-6 are added.[5]

-

The reaction is maintained at 100 °C with continuous stirring for 8 hours.[5]

-

After the reaction is complete, the mixture is cooled and then slowly poured into 100 mL of water.

-

The resulting mixture is stirred thoroughly, and the solid product is collected by filtration.

-

The collected solid is dried to yield the crude product.

-

The crude product is dissolved in dichloromethane and filtered to remove any insoluble materials.

-

The dichloromethane is removed using a rotary evaporator to obtain the solid product. The reported yield for this step is 72% (1.26 g).[5]

-

The product is further purified by silica (B1680970) gel column chromatography using a 20:1 volume ratio of dichloromethane and methanol as the eluent.[5]

Reductive Aromatization of this compound

This compound can be used as a starting material to synthesize other functionalized violanthrenes. An example of a reductive aromatization protocol is provided below.[7]

Materials:

-

This compound (VO79) (0.20 mmol, 142 mg)

-

Potassium hydroxide (B78521) (KOH) (excess, 400 mg)

-

Sodium dithionite (B78146) (Na2S2O4) (8.0 equiv, 1.60 mmol, 279 mg)

-

Toluene (B28343) (10 mL)

-

Water (10 mL)

-

Aliquat 336 (0.1 mL)

-

Methyl iodide (MeI) (10 equiv, 2.0 mmol, 0.12 mL)

-

Hexane

Procedure:

-

This compound, KOH, and Na2S2O4 are dissolved in a mixture of toluene and water.

-

Aliquat 336 is added, and the mixture is stirred for 1 hour at 90 °C.[7]

-

The reaction mixture is then cooled to room temperature.

-

Methyl iodide is added, and the mixture is stirred for 30 minutes at 90 °C.[7]

-

Upon completion of the reaction (monitored by TLC), the volatile components are removed in vacuo.

-

The residue is taken up in 20 mL of hexane.

-

The mixture is filtered, and the product is precipitated at -80 °C.

-

The resulting red powder is dried in a vacuum. The reported yield is 80% (137 mg).[7]

Characterization Data

Spectroscopic and analytical data for the product of the reductive aromatization are presented below.[7]

| Analysis | Data |

| IR (ATR) | 3071 (w), 2925 (s), 2855 (m), 1578 (w), 1494 (w), 1462 (w), 1348 (s), 1314 (m), 1260 (w), 1033 (vs), 876 (vs), 756 (s), 628 (w) cm⁻¹ |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ = 14.2, 22.8, 26.3, 26.7, 27.9, 29.5, 29.7, 29.8, 31.9, 40.0, 69.0, 101.7, 118.0, 118.9, 121.3, 121.5, 122.0, 123.9, 124.0, 125.6, 125.7, 125.7, 126.0, 126.9, 128.0, 128.5, 139.4, 156.8, 177.5 |

| HRMS (APCI+) | m/z [M + H]⁺ Calcd for C₆₀H₆₇O₆: 883.4932; found: 883.4953 |

Applications in Research

This compound serves as an n-channel organic semiconductor and is utilized for interface control in conventional n-type meta diodes.[5][6] Its well-defined structure and self-assembly properties also make it an excellent model compound for studying the aggregation behavior of complex molecules like asphaltenes.[8][9] Studies have investigated its aggregation in various solvents, revealing insights into π-π stacking interactions.[8] Furthermore, its derivatives are being explored as potential p-type organic semiconductors.[7]

Experimental and logical workflows

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. scbt.com [scbt.com]

- 3. Violanthrone 79 85652-50-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | 85652-50-2 [chemicalbook.com]

- 6. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 9. researchgate.net [researchgate.net]

Theoretical Calculations of Violanthrone-79 Frontier Molecular Orbitals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methods employed to calculate the frontier molecular orbitals (FMOs) of Violanthrone-79, a significant polycyclic aromatic hydrocarbon (PAH) with applications in materials science and as a model compound in asphaltene research. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the electronic and optical properties, reactivity, and potential applications of this molecule.

Core Concepts: Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity and electronic properties by focusing on the interaction between the HOMO and LUMO of interacting molecules.[1]

-

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity and easier electronic excitation.

Computational Methodology for this compound FMO Calculation

The primary theoretical approach for calculating the electronic structure and frontier molecular orbitals of molecules like this compound is Density Functional Theory (DFT). DFT methods are widely used for their balance of accuracy and computational cost in studying large molecular systems.

A typical computational workflow for determining the FMOs of this compound is illustrated below.

References

The Architectural Intricacies of Violanthrone-79: A Deep Dive into its Self-Assembly and Aggregation

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the self-assembly and aggregation behavior of Violanthrone-79, a synthetic anthraquinone-derived dye with significant potential in organic electronics.

This compound (V-79), a polycyclic aromatic hydrocarbon, is a molecule of intense scientific interest due to its strong fluorescence, semiconducting properties, and propensity for self-assembly.[1] Its planar structure facilitates robust π-π stacking interactions, which are the primary driving force behind its aggregation into ordered nanostructures.[1][2] This guide elucidates the fundamental principles governing the self-assembly and aggregation of V-79, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes. An understanding of these phenomena is critical for harnessing the full potential of V-79 in applications such as organic field-effect transistors (OFETs) and photovoltaic devices.[1]

Concentration-Dependent Aggregation in Solution

The aggregation of this compound is highly dependent on its concentration in a given solvent. In chloroform, V-79 exists predominantly as a monomer at concentrations up to 1.0 mM.[3] As the concentration increases beyond this threshold, a distinct blue shift is observed in the visible absorption spectrum, which is a hallmark of H-type aggregation.[3] This phenomenon is characterized by a face-to-face stacking of the chromophores.

| Parameter | Value | Solvent | Technique | Reference |

| Monomer Concentration Limit | 1.0 mM | Chloroform | Visible Absorption Spectroscopy | [3] |

| Monomer Absorption Peak | 652 nm | Chloroform | Visible Absorption Spectroscopy | [3] |

| Aggregate Absorption Peak | 620 nm | Chloroform | Visible Absorption Spectroscopy | [3] |

Table 1: Quantitative Data on this compound Aggregation in Chloroform

Structural Configuration of Aggregates

Advanced spectroscopic techniques have provided insights into the precise arrangement of V-79 molecules within the self-assembled nanoaggregates. Two-dimensional infrared (2D IR) spectroscopy, coupled with electrostatic coupling models, has been instrumental in elucidating these structures. The experimental and calculated 2D IR spectra show the best alignment when the this compound molecules adopt an anti-parallel configuration within the nanoaggregate.[3][4] This arrangement is one of several possibilities, including parallel and chiral configurations, that have been modeled.[3][4]

Experimental Methodologies

A thorough understanding of the experimental protocols used to characterize V-79 aggregation is essential for reproducible research.

UV-Visible Absorption Spectroscopy

This technique is fundamental for observing the onset and progression of aggregation.

-

Sample Preparation: Prepare a series of this compound solutions in a suitable solvent (e.g., chloroform) with concentrations ranging from sub-millimolar to several millimolar (e.g., 0.1 mM to 20 mM).[3]

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectra for each concentration across a wavelength range of 450 nm to 800 nm.[3] Use a 1 mm path length liquid cell.[2]

-

Data Analysis: Normalize the spectra to a specific peak (e.g., the monomer peak at 652 nm) to clearly visualize the emergence of the blue-shifted aggregate peak (around 620 nm).[3] Plot the absorbance intensity of the monomer and aggregate peaks as a function of concentration to determine the critical aggregation concentration.[2][3]

Two-Dimensional Infrared (2D IR) Spectroscopy

2D IR spectroscopy provides detailed structural information about the aggregates by probing the vibrational couplings between molecules.

-

Sample Preparation: Prepare monomeric (e.g., 0.5 mM in chloroform) and aggregated (e.g., 10 mM in chloroform) samples of this compound.[3]

-

Instrumentation: Employ a femtosecond mid-IR spectrometer capable of performing 2D IR experiments.

-

Measurement: Focus on the spectral region corresponding to the carbonyl stretching and in-plane ring breathing modes (1550–1700 cm⁻¹), as these are sensitive probes of intermolecular interactions.[3][4]

-

Data Analysis and Modeling: Construct a local mode basis using computational results (e.g., from Gaussian 09 with a 6-31G(d) basis set) for the monomer.[3] Apply an electrostatic coupling model to simulate the 2D IR spectra for different idealized aggregate structures (parallel, anti-parallel, and chiral).[3][4] Compare the simulated spectra with the experimental 2D IR spectrum of the aggregated sample to determine the most probable structure.[3][4]

Visualizing the Processes

Diagrams are crucial for conceptualizing the complex processes of self-assembly and experimental investigation.

Caption: Self-assembly of V-79 from monomers to H-aggregates.

Caption: Workflow for characterizing V-79 aggregation.

Caption: Proposed models for V-79 aggregate structures.

The Role of Solvent and Surface Interactions

The choice of solvent has a profound impact on the kinetics of adsorption and the final amount of adsorbed material.[5][6] Molecular dynamics simulations have shown that in different organic solvents (n-heptane, toluene, and mixtures), both monomer and aggregate adsorption occur on quartz surfaces.[5] The adsorption is primarily driven by van der Waals forces.[5] When adsorbed as a monomer, the polyaromatic core of V-79 tends to lie parallel to the surface. In contrast, within an adsorbed aggregate, the cores can be oriented either parallel or slanted to the surface to maintain the crucial π-π stacking between adjacent molecules.[5]

This technical guide provides a foundational understanding of the self-assembly and aggregation of this compound. Further research, particularly exploring a wider range of solvents and surfaces, will continue to refine our knowledge of this fascinating molecule and pave the way for its advanced applications.

References

- 1. medkoo.com [medkoo.com]

- 2. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Violanthrone-79: A Model Compound for Unraveling Asphaltene Aggregation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Asphaltenes, the heaviest and most polar fraction of crude oil, are notorious for their tendency to aggregate and precipitate, causing significant operational challenges in the oil industry. Understanding the fundamental mechanisms of asphaltene aggregation is paramount for developing effective mitigation strategies. Due to the inherent complexity and polydispersity of asphaltene mixtures, researchers often turn to model compounds that mimic their core structural and behavioral characteristics. Violanthrone-79 (VO-79), a polycyclic aromatic hydrocarbon (PAH) with aliphatic side chains, has emerged as a valuable model compound for studying asphaltene aggregation.[1][2][3] This technical guide provides a comprehensive overview of the use of this compound as an asphaltene model, detailing experimental protocols, presenting key quantitative data, and illustrating the underlying concepts through logical diagrams.

The Rationale for this compound as an Asphaltene Model

Asphaltenes are not a single chemical entity but rather a solubility class defined as the fraction of crude oil that is insoluble in n-alkanes (like n-heptane) but soluble in aromatic solvents (like toluene).[4][5] Despite their heterogeneity, asphaltene molecules generally consist of a polycyclic aromatic core with peripheral aliphatic chains and heteroatoms.[6] this compound, with its large aromatic core and octyloxy side chains, captures these essential structural features.[7][8] The aggregation of both asphaltenes and this compound is primarily driven by π-π stacking interactions between their aromatic cores.[1] The aliphatic chains, in contrast, provide steric hindrance that modulates the aggregation process. This structural analogy makes this compound an excellent proxy for studying the fundamental forces governing asphaltene self-assembly.

Quantitative Analysis of this compound Aggregation

The aggregation behavior of this compound has been quantified using various analytical techniques. A key parameter in these studies is the Critical Nanoaggregate Concentration (CNAC), which marks the concentration at which monomeric molecules begin to form nanoaggregates.

Table 1: Aggregation Properties of this compound

| Parameter | Value | Solvent | Technique | Reference |

| Critical Nanoaggregate Concentration (CNAC) | ~ 0.5-0.6 mM | Chloroform (B151607) | UV-Vis Spectroscopy | [1] |

| Monomer-Aggregate Transition | 0.1 - 1.0 mM | Chloroform | UV-Vis Spectroscopy | [1] |

| Maximum Monomer Concentration | 1.0 mM | Chloroform | Visible Absorption Spectroscopy | [2] |

Table 2: Molecular Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C50H48O4 | [8] |

| Molecular Weight | 712.93 g/mol | [8] |

| Appearance | Solid | [8] |

| Solubility | Soluble in chloroform | [7] |

Experimental Methodologies for Studying Aggregation

A variety of experimental techniques are employed to characterize the aggregation of this compound. Each method provides unique insights into the aggregation process, from determining the onset of aggregation to characterizing the structure of the aggregates.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a powerful tool for monitoring the aggregation of this compound. The formation of aggregates leads to changes in the electronic environment of the chromophores, resulting in shifts in the absorption spectrum. The aggregation of this compound in solvents like chloroform typically leads to a blue shift in the absorption spectrum, which is indicative of the formation of H-aggregates (face-to-face stacking).[1][2]

Experimental Protocol:

-

Sample Preparation: A stock solution of this compound is prepared in the solvent of interest (e.g., chloroform). A series of dilutions are then made to obtain a range of concentrations spanning the expected CNAC.[1]

-

Spectra Acquisition: The UV-Vis absorption spectra of each solution are recorded at room temperature using a spectrophotometer. A quartz cuvette with a defined path length (e.g., 1 mm) is used.[1][9] A baseline correction is performed using the pure solvent.[1]

-

Data Analysis: The changes in the absorption spectra as a function of concentration are analyzed. The appearance of new peaks or shifts in existing peaks are indicative of aggregation. The CNAC can be determined by plotting the absorbance at a specific wavelength (characteristic of the aggregate or monomer) against the concentration and identifying the point of inflection.[1]

Fluorescence Spectroscopy

Fluorescence spectroscopy is another sensitive technique for probing molecular aggregation. The formation of aggregates can lead to quenching of the fluorescence signal or the appearance of new emission bands (e.g., excimer emission).[10][11]

Experimental Protocol:

-

Sample Preparation: Similar to UV-Vis spectroscopy, a series of this compound solutions of varying concentrations are prepared.

-

Spectra Acquisition: Front-face emission spectra are typically obtained to minimize inner filter effects at higher concentrations.[10] The samples are excited at a wavelength where the monomer absorbs, and the emission spectrum is recorded over a suitable wavelength range.

-

Data Analysis: Changes in the fluorescence intensity, peak position, and shape are analyzed as a function of concentration. Stern-Volmer plots (reciprocal of quantum yield versus concentration) can be used to study quenching mechanisms.[10]

Vapor Pressure Osmometry (VPO)

VPO is a technique used to determine the number-average molecular weight of a solute in solution. By measuring the change in vapor pressure of a solvent upon the addition of a solute, the apparent molecular weight can be calculated. An increase in the apparent molecular weight with increasing concentration is a direct indication of molecular aggregation.[12][13]

Experimental Protocol:

-

Instrument Calibration: The VPO instrument is calibrated using a standard compound with a known molecular weight (e.g., sucrose (B13894) octacetate).[12]

-

Sample Preparation: Solutions of this compound are prepared at various concentrations in a suitable solvent (e.g., toluene (B28343) or 1,2-dichlorobenzene).[12]

-

Measurement: A small drop of the solution and a drop of the pure solvent are placed on two separate thermistors in a chamber saturated with the solvent vapor. The difference in temperature due to the difference in vapor pressure is measured.

-

Data Analysis: The apparent molecular weight is calculated from the measured temperature difference and the instrument calibration constant. A plot of apparent molecular weight versus concentration reveals the extent of aggregation.[12][13]

Molecular Dynamics (MD) Simulations

MD simulations provide a computational approach to study asphaltene and this compound aggregation at the atomic level. These simulations can reveal the preferred aggregate structures, the thermodynamics of aggregation, and the role of the solvent in the aggregation process.[14][15][16]

Simulation Protocol:

-

System Setup: A simulation box is created containing a number of this compound molecules and solvent molecules (e.g., toluene, n-heptane, or a mixture).[15] The initial positions of the molecules are typically random.

-

Force Field Selection: An appropriate force field is chosen to describe the interactions between all atoms in the system.

-

Simulation Run: The simulation is run for a sufficient length of time to allow the system to reach equilibrium. This involves solving Newton's equations of motion for all atoms in the system.

-

Data Analysis: The trajectories of the molecules are analyzed to determine the extent of aggregation, the structure of the aggregates (e.g., through radial distribution functions), and the energetics of the aggregation process.[15][16]

Visualizing the Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

Conclusion

This compound serves as an indispensable tool for elucidating the complex phenomenon of asphaltene aggregation. Its well-defined chemical structure and analogous aggregation behavior to real asphaltenes allow for controlled and reproducible experimental studies. By employing a suite of analytical techniques, from spectroscopy to computational simulations, researchers can gain fundamental insights into the driving forces, kinetics, and structural aspects of asphaltene self-assembly. This knowledge is crucial for the rational design of inhibitors and the development of effective flow assurance strategies in the petroleum industry. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to further explore the intriguing world of asphaltene aggregation.

References

- 1. Report: Intermolecular Interactions in Asphaltene Aggregation: Terahertz Spectroscopic Study of Model Asphaltene Compounds (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 85652-50-2 [chemicalbook.com]

- 8. medkoo.com [medkoo.com]

- 9. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigation of asphaltene association by front-face fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Fluorescence spectroscopy characterization of asphaltene liquefied from coal and study of its association structure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ucalgary.ca [ucalgary.ca]

- 13. [PDF] Investigation of Asphaltene Association with Vapor Pressure Osmometry and Interfacial Tension Measurements | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Photophysical Properties of Violanthrone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core photophysical properties of violanthrone (B7798473) derivatives. Violanthrone, a large polycyclic aromatic hydrocarbon, serves as a robust scaffold for a diverse range of functional dyes. Its extended π-conjugated system gives rise to unique electronic and optical characteristics, making its derivatives promising candidates for applications ranging from organic electronics to advanced biomedical technologies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes fundamental photophysical processes to serve as a comprehensive resource for professionals in research and drug development.

Core Photophysical Principles of Violanthrone Derivatives

The photophysical behavior of violanthrone derivatives is governed by their complex electronic structure, which consists of nine fused benzene (B151609) rings. This extensive π-system is responsible for their strong absorption in the visible and near-infrared (NIR) regions.[1][2] The introduction of various functional groups allows for the fine-tuning of their properties, influencing absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics.

-

Electronic Absorption and Emission: Absorption of light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), typically a π-π* transition. The subsequent relaxation of this excited state can occur through radiative decay, resulting in fluorescence. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The large, planar structure of the violanthrone core can lead to strong π-π stacking interactions, which may influence spectral properties.[2][3]

-

Structural Modifications: The solubility of the parent violanthrone is poor in most organic solvents.[4] Therefore, chemical modifications, often starting from its dihydroxy derivative, are employed to improve processability and modulate photophysical properties.[1][2] Attaching electron-withdrawing groups, such as dicyanomethylene, can lower the HOMO-LUMO gap, leading to a red-shift in absorption into the NIR region.[1][4] Conversely, electron-donating groups can also systematically alter the spectral characteristics.[5]

-

Solvatochromism: Many violanthrone derivatives exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent.[4] This effect arises from differential stabilization of the ground and excited states by the solvent molecules and indicates a change in the molecule's dipole moment upon photoexcitation, often due to intramolecular charge transfer (ICT).[6][7]

-

Excited State Dynamics: Beyond simple fluorescence, the excited states of violanthrone derivatives can undergo other processes. In some cases, the photo-prepared singlet state can convert to a longer-lived triplet state through intersystem crossing.[8] In the solid state, a process known as singlet fission, where one singlet exciton (B1674681) splits into two triplet excitons, has been observed, which is a highly sought-after property for enhancing solar cell efficiency.[8]

The following diagram illustrates the fundamental electronic transitions that occur in a fluorescent molecule like a violanthrone derivative.

Caption: A Jablonski diagram illustrating the primary photophysical pathways.

Quantitative Photophysical Data

The following tables summarize the reported photophysical and electrochemical data for several key violanthrone derivatives. These values are highly dependent on the molecular structure and the solvent environment.

Table 1: Photophysical Properties of Dicyanomethylene-Functionalised Violanthrone Derivatives in Dichloromethane (CH₂Cl₂).

| Compound | Substituent (R) | λ_abs (nm) | ε (L mol⁻¹ cm⁻¹) | λ_onset (nm) | E_opt (eV) |

|---|---|---|---|---|---|

| 3a | 2-ethylhexyl | 702 | 4.88 x 10⁴ | 849 | 1.46 |

| 3b | n-octyl | 701 | 4.69 x 10⁴ | 844 | 1.47 |

| 3c | n-dodecyl | 702 | 4.97 x 10⁴ | 846 | 1.47 |

Data sourced from references[1][9].

Table 2: Comparative Properties of Violanthrone Derivatives in Toluene.

| Compound | Description | λ_abs (nm) | Singlet Lifetime (τ) | Key Feature |

|---|---|---|---|---|

| V79 | Violanthrone-79 | ~640 | 4.97 ns | Exhibits stimulated emission and ground-state bleach.[8] |

| V79 Film | Solid film of V79 | - | ~100 ps (singlet) | Shows evidence of singlet fission into a long-lived triplet-like state.[8] |

Data sourced from reference[8].

Table 3: Properties of a Near-Infrared (NIR) Violanthrone Derivative (VA-CN).

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Toluene | 700 | 745 | 860 |

| Tetrahydrofuran (THF) | 701 | 759 | 1085 |

| Dichloromethane (CH₂Cl₂) | 701 | 772 | 1319 |

| Dimethylformamide (DMF) | 711 | 800 | 1599 |

Data sourced from reference[4]. The increasing Stokes shift with solvent polarity highlights the derivative's solvatochromic nature.

Experimental Protocols

The characterization of the photophysical properties of violanthrone derivatives involves a suite of standardized spectroscopic and electrochemical techniques.

A. Synthesis and Structural Characterization

-

Synthesis: Derivatives are often synthesized via established protocols such as etherification of 16,17-dihydroxyviolanthrone (B89487) to improve solubility, followed by reactions like Knoevenagel condensation to introduce functional groups (e.g., dicyanomethylene).[1][9]

-

Characterization: The chemical structures of newly synthesized compounds are confirmed using a combination of techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure.[4][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight.[4]

-

Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.[4][10]

-

B. Photophysical Measurements The general workflow for characterizing the key photophysical properties is outlined below.

Caption: General experimental workflow for photophysical characterization.

-

UV-Vis Absorption Spectroscopy: Absorption spectra are recorded using a dual-beam spectrophotometer.[4] Solutions of the violanthrone derivative are prepared in spectroscopic-grade solvents in a quartz cuvette with a defined path length (typically 1 cm). The molar extinction coefficient (ε) is calculated using the Beer-Lambert law.

-

Fluorescence Spectroscopy: Emission and excitation spectra are measured using a spectrofluorometer.[4] To avoid inner filter effects, sample absorbances are typically kept below 0.1 at the excitation wavelength.

-

Fluorescence Quantum Yield (Φ_F) Determination: The fluorescence quantum yield, which represents the efficiency of the emission process, is a critical parameter. It can be determined by two primary methods:

-

Relative Method: This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[11] The absorbance of the sample and standard solutions are matched at the excitation wavelength.

-

Absolute Method: This technique uses an integrating sphere to collect all photons emitted by the sample.[12][13] It provides a direct measurement of the quantum yield without the need for a reference standard.[12]

-

-

Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes are often measured using Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between the excitation pulse and the detection of the emitted photons.

C. Electrochemical Analysis

-

Cyclic Voltammetry (CV): CV is used to determine the HOMO and LUMO energy levels of the derivatives.[4] These measurements provide insight into the electron-donating or -accepting capabilities of the molecules, which is crucial for applications in organic electronics.[1]

Applications in Research and Drug Development

The tunable photophysical properties of violanthrone derivatives make them valuable tools in several high-impact areas.

-

Fluorescent Probes and Sensors: Derivatives that exhibit changes in their fluorescence properties (e.g., intensity or wavelength) in response to specific analytes or environmental changes can be developed as chemical sensors. For example, a dicyanomethylene-substituted violanthrone (VA-CN) has shown a significant fluorescence enhancement in the presence of electron-rich amines, indicating its potential as a fluorescent sensor.[4]

-

Bioimaging: Near-infrared (NIR) fluorescence is highly desirable for in-vivo imaging due to deeper tissue penetration and reduced background autofluorescence.[4] Violanthrone derivatives that absorb and emit in the NIR window are being explored as contrast agents for deep-tissue imaging.[4][14][15] Their application in molecular imaging can aid in tracking biological processes and monitoring drug distribution.[16][17][18]

-

Photodynamic Therapy (PDT): PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that kill tumor cells.[19][20] Molecules with efficient intersystem crossing to form long-lived triplet states are good candidates for PDT.[8] The ability of violanthrone derivatives to be excited by visible or NIR light and potentially generate ROS makes them an interesting class of compounds for investigation as next-generation photosensitizers.[14][15][21]

The logical relationship for the application of these derivatives in PDT is shown below.

Caption: The photodynamic therapy (PDT) mechanism of action.

Conclusion

Violanthrone derivatives represent a versatile and powerful class of organic functional materials. Their dense aromatic structure provides a foundation for rich photophysical behavior, including strong absorption in the Vis-NIR range, tunable emission, and complex excited-state dynamics. Through strategic chemical modification, researchers can engineer derivatives with tailored properties for specific applications, from highly efficient emitters for organic electronics to targeted photosensitizers for cancer therapy and bioimaging. The continued exploration of structure-property relationships in this fascinating family of dyes promises to unlock new technological advancements across multiple scientific disciplines.

References

- 1. The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The charge transport properties of dicyanomethylene-functionalised violanthrone derivatives [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental and theoretical insights on the effect of solvent polarity on the photophysical properties of a benzanthrone dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. | Science Journal of University of Zakho [sjuoz.uoz.edu.krd]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Red-emissive azabenzanthrone derivatives for photodynamic therapy irradiated with ultralow light power density and two-photon imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Red-emissive azabenzanthrone derivatives for photodynamic therapy irradiated with ultralow light power density and two-photon imaging | Semantic Scholar [semanticscholar.org]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. accio.github.io [accio.github.io]

- 18. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]

- 19. mdpi.com [mdpi.com]

- 20. Clinical development of photodynamic agents and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functionalized Fullerenes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Violanthrone-79 in Organic Field-Effect Transistors (OFETs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Violanthrone-79 is a synthetic, anthraquinone-derived dye recognized for its fluorescent and semiconducting properties.[1] Its planar molecular structure facilitates strong π-π stacking interactions, a key characteristic for efficient charge transport in organic electronic devices.[1] This, combined with its thermal stability, makes this compound and its derivatives promising candidates for applications in organic field-effect transistors (OFETs) and photovoltaics. While this compound is noted as a potential n-channel organic semiconductor, recent research has predominantly focused on its functionalized derivatives, which have demonstrated p-type semiconductor behavior.

This document provides detailed protocols and application notes for the use of violanthrone-based compounds in the fabrication and characterization of OFETs, based on the available scientific literature.

Data Presentation

While specific performance data for pristine this compound in OFETs is not extensively reported in recent literature, studies on its dicyanomethylene-functionalised derivatives provide valuable benchmarks for the potential of the violanthrone (B7798473) core in organic electronics. The performance of these derivatives is summarized in Table 1. These compounds have been shown to act as p-type semiconductors.[2][3] The variation in performance highlights the significant influence of molecular side chains on charge transport properties, with linear alkyl chains generally resulting in higher hole mobility compared to branched chains due to more ordered molecular packing.[1][3]

| Compound | Hole Mobility (μh) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Device Architecture |

| Violanthrone Derivative 3a (branched 2-ethylhexyl chains) | 3.62 x 10⁻⁶ | ~10³ | Bottom-Gate, Bottom-Contact |

| Violanthrone Derivative 3b (linear n-octyl chains) | 1.07 x 10⁻² | ~10⁴ - 10⁵ | Bottom-Gate, Bottom-Contact |

| Violanthrone Derivative 3c (linear n-dodecyl chains) | 1.21 x 10⁻³ | ~10⁴ | Bottom-Gate, Bottom-Contact |

| Table 1: Performance of Dicyanomethylene-Functionalised Violanthrone Derivatives in OFETs. |

Experimental Protocols

The following protocols are based on established procedures for the fabrication and characterization of OFETs using violanthrone derivatives.[1] These can serve as a robust starting point for experiments with this compound, with the understanding that optimization, particularly of the solvent system and deposition parameters, will be necessary.

Materials and Reagents

-

This compound or its functionalized derivative

-

Heavily n-doped Silicon wafers with a thermally grown SiO₂ layer (e.g., 300 nm)

-

Gold (Au) for source-drain electrodes

-

Chloroform (B151607) (CHCl₃), spectroscopic grade

-

Acetone, semiconductor grade

-

Isopropanol (B130326), semiconductor grade

-

Deionized water

-

Toluene (B28343), anhydrous

Protocol 1: Substrate Preparation and Surface Treatment

-

Substrate Cleaning:

-

Cut the n-doped Si/SiO₂ wafer into desired substrate sizes (e.g., 1.5 cm x 1.5 cm).

-

Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates using a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the surface.

-

-

Surface Modification with OTS:

-

Prepare a solution of octadecyltrichlorosilane (OTS) in anhydrous toluene (e.g., 10 mM).

-

Immerse the cleaned and dried substrates in the OTS solution for 20 minutes at room temperature to form a self-assembled monolayer (SAM). This treatment renders the dielectric surface hydrophobic, which can improve the molecular ordering of the deposited organic semiconductor.

-

Rinse the substrates thoroughly with toluene to remove any excess, unbound OTS.

-

Dry the substrates again with a stream of high-purity nitrogen.

-

Protocol 2: OFET Fabrication (Bottom-Gate, Top-Contact)

-

Organic Semiconductor Deposition:

-

Prepare a solution of the violanthrone compound in a suitable organic solvent. For dicyanomethylene-functionalised derivatives, a concentration of 10 mg/mL in chloroform has been used successfully.[1] Due to the lower solubility of unsubstituted violanthrone, solvent screening (e.g., dichlorobenzene, trichlorobenzene) and optimization of the concentration will be required.

-

Deposit the semiconductor solution onto the OTS-treated Si/SiO₂ substrates via spin-coating. A typical spin-coating recipe is a two-step process: a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 1000-2000 rpm for 60 seconds) to achieve the desired film thickness.[1]

-

Anneal the substrates on a hotplate at a temperature optimized to remove residual solvent and improve film crystallinity. A typical annealing temperature might be in the range of 80-120°C for 30 minutes. The optimal temperature and time should be determined experimentally.

-

-

Source-Drain Electrode Deposition:

-

Using a shadow mask, thermally evaporate Gold (Au) source and drain electrodes onto the organic semiconductor layer.

-

The deposition should be performed under high vacuum (e.g., < 10⁻⁶ Torr).

-

The thickness of the Au electrodes is typically 40-50 nm.

-

The channel length (L) and width (W) are defined by the shadow mask dimensions.

-

Protocol 3: OFET Characterization

-

Electrical Measurements:

-

Perform all electrical characterizations in a controlled environment, such as a nitrogen-filled glovebox or a vacuum probe station, to minimize the effects of ambient air and moisture.

-

Use a semiconductor parameter analyzer (e.g., Keithley 4200) to measure the output and transfer characteristics of the OFETs.

-

Transfer Characteristics: Measure the drain current (ID) as a function of the gate voltage (VG) at a constant, high drain-source voltage (VDS) (e.g., VDS = -60 V for p-type). This allows for the extraction of the field-effect mobility in the saturation regime, the on/off ratio, and the threshold voltage (Vth).

-

Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various constant gate voltages (VG).

-

-

Parameter Extraction:

-

The field-effect mobility (µ) in the saturation regime can be calculated from the slope of the (ID)1/2 vs. VG plot using the following equation: ID = (µ * Ci * W) / (2 * L) * (VG - Vth)² where Ci is the capacitance per unit area of the gate dielectric.

-

The on/off ratio is the ratio of the maximum drain current (in the "on" state) to the minimum drain current (in the "off" state) from the transfer curve.

-

The threshold voltage (Vth) is the gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear portion of the (ID)1/2 vs. VG plot.

-

Visualizations

Caption: Experimental workflow for the fabrication and characterization of this compound based OFETs.

Caption: Charge transport mechanism in a p-type violanthrone-based OFET via π-π stacking.

References

Application Notes and Protocols for the Fabrication of Violanthrone-79 Based Organic Photovoltaic (OPV) Devices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication and characterization of organic photovoltaic (OPV) devices utilizing Violanthrone-79 and its derivatives as the p-type donor material. The following sections outline the necessary materials, equipment, and step-by-step procedures for constructing a functional organic solar cell.

Introduction